molecular formula C22H22O9 B1252972 3-(4-Methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

3-(4-Methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B1252972
M. Wt: 430.4 g/mol
InChI Key: MGJLSBDCWOSMHL-JQQDRUSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ononin is a naturally occurring isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin. It is found in various plants, including soybeans, licorice, and other legumes. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ononin can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycoside bond. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme .

Industrial Production Methods: Industrial production of ononin often involves the extraction from plant sources. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. Solvents like ethanol or methanol are commonly used for extraction, and purification is achieved through column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ononin has been extensively studied for its potential therapeutic applications:

Mechanism of Action

Ononin exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Ononin’s unique structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.

Properties

Molecular Formula

C22H22O9

Molecular Weight

430.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3/t17-,19-,20+,21-,22?/m1/s1

InChI Key

MGJLSBDCWOSMHL-JQQDRUSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

calycosin-7-O-beta-D-glucoside
ononin

Origin of Product

United States

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